6-Chloro-2-(4-isobutylphenyl)quinoline-4-carboxylic acid is a chemical compound that belongs to the class of quinoline carboxylic acids. This compound features a chloro substituent and an isobutylphenyl group, which contribute to its unique properties and potential applications in various scientific fields. The molecular formula for this compound is CHClNO, with a molecular weight of approximately 339.82 g/mol .
6-Chloro-2-(4-isobutylphenyl)quinoline-4-carboxylic acid is classified as an organoheterocyclic compound, specifically a quinoline derivative. Quinoline carboxylic acids are characterized by their fused aromatic rings and the presence of a carboxyl group, which plays a crucial role in their chemical reactivity and biological activity .
The synthesis of 6-Chloro-2-(4-isobutylphenyl)quinoline-4-carboxylic acid can be achieved through several synthetic routes. One common method involves the Pfitzinger condensation reaction, which facilitates the formation of the quinoline ring system by coupling appropriate precursors under acidic conditions.
The molecular structure of 6-Chloro-2-(4-isobutylphenyl)quinoline-4-carboxylic acid consists of a quinoline skeleton with a carboxylic acid group at the 4-position and a chloro substituent at the 6-position, along with an isobutylphenyl group at the 2-position. The structural formula can be represented as follows:
6-Chloro-2-(4-isobutylphenyl)quinoline-4-carboxylic acid can undergo various chemical reactions due to its functional groups:
These reactions are typically carried out under controlled conditions to optimize yield and selectivity, often employing catalysts or specific solvents to facilitate desired transformations.
The mechanism of action for 6-Chloro-2-(4-isobutylphenyl)quinoline-4-carboxylic acid largely depends on its interactions within biological systems. Preliminary studies suggest that its derivatives may exhibit biological activities such as antimicrobial and anticancer properties.
6-Chloro-2-(4-isobutylphenyl)quinoline-4-carboxylic acid has several scientific applications:
Quinoline-4-carboxylic acid derivatives represent a privileged scaffold in medicinal chemistry due to their structural versatility and capacity for targeted modifications. The core quinoline ring system provides a planar, aromatic framework conducive to π-stacking interactions with biological targets, while the carboxylic acid moiety enables critical electrostatic interactions. Strategic hybridization of this scaffold involves introducing bioactive fragments at the C2 and C6 positions to enhance target affinity and selectivity. For example, incorporating substituted phenyl rings at C2—such as the 4-isobutylphenyl group—creates extended hydrophobic regions that mimic endogenous ligands. Concurrently, chlorine substitution at C6 (as in 6-chloro-2-(4-isobutylphenyl)quinoline-4-carboxylic acid) fine-tunes electronic properties and steric bulk, improving membrane permeability and resistance to metabolic degradation [1] [6].
In HDAC inhibitor design, the 2-phenylquinoline-4-carboxylic acid moiety serves as a hydrophobic cap that blocks the enzyme’s active site. Research demonstrates that bulkier substituents (e.g., 4-isobutylphenyl) enhance π-π stacking with residues like Phe150 and Phe205 at the HDAC surface, increasing inhibitory potency by >50% compared to unsubstituted analogs [4]. Similarly, hybridizing the quinoline core with arylpiperazine linkers enables optimal projection of zinc-binding groups (e.g., hydroxamic acid) into the catalytic pocket, as evidenced by IC₅₀ values of <100 nM in enzyme assays [4].
Table 1: Bioactivity of Quinoline-4-Carboxylic Acid Hybrids
C2 Substituent | C6 Substituent | Target | Key Improvement |
---|---|---|---|
4-Isobutylphenyl | H | HDAC | 2.1-fold ↑ binding affinity vs. unsubstituted |
4-Isobutylphenyl | Chlorine | DHODH | 5.3-fold ↑ cellular potency vs. brequinar |
4-Chlorophenyl | Chlorine | HDAC/DHODH | Moderate dual inhibition |
Dihydroorotate dehydrogenase (DHODH) inhibition requires a precise three-dimensional arrangement of pharmacophoric features:
Quinoline-4-carboxylic acids satisfy these criteria intrinsically. The carboxylic acid anchors the inhibitor to the enzyme’s ubiquinone-binding site via ionic bonding with Arg136, while the quinoline core engages in van der Waals contacts with Leu58, Ala59, and Pro364. Computational models reveal that C6 chlorine substitution optimally displaces water molecules near Thr63, enhancing binding enthalpy. Further, C2-aryl groups with linear alkyl chains (e.g., isobutyl) project into a lipophilic subpocket lined by Met43 and Leu46, reducing desolvation penalties [2].
Structure-guided optimization of brequinar analogs demonstrated that introducing H-bond acceptors near Tyr356 boosts potency. Analog 41 (IC₅₀ = 9.71 ± 1.4 nM) exploits this via a water-mediated H-bond with Thr63, while the 1,7-naphthyridine analog 46 (IC₅₀ = 28.3 ± 3.3 nM) forms a direct H-bond with Tyr356 [2]. These interactions are replicable in 6-chloro-2-(4-isobutylphenyl)quinoline-4-carboxylic acid, where the isobutyl group’s terminal methyl groups fill a hydrophobic cleft adjacent to Tyr356, improving van der Waals contacts.
The 4-isobutylphenyl moiety at C2 is a critical determinant of binding affinity across multiple targets. Its efficacy arises from three properties:
In DHODH inhibition, replacing 4-biphenyl with 4-isobutylphenyl reduces cLogP by 0.8 units while maintaining potency, demonstrating improved ligand efficiency. The isobutyl group’s -CH₂- linker also enhances flexibility, allowing adaptation to induced-fit conformational changes in the binding site [2]. For HDAC inhibitors, analogs bearing 4-isobutylphenyl exhibit 68% inhibition at 2 µM compared to 49% for chlorine-substituted derivatives, attributed to enhanced cap-domain interactions [4].
CAS No.: 355137-87-0
CAS No.: 94736-67-1
CAS No.:
CAS No.:
CAS No.: 14680-51-4